シエノピラフェン

概要

説明

Synthesis Analysis

Cyenopyrafen and its isomers are synthesized through a series of chemical reactions including Claisen condensation and Knorr cyclization, utilizing acetone and diethyl oxalate as raw materials. The effectiveness of cyenopyrafen against mites, specifically Tetranychus Urticae, has been demonstrated, with significant activity observed at low concentrations (Chen Xiao-yan, 2014).

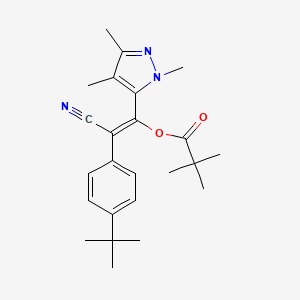

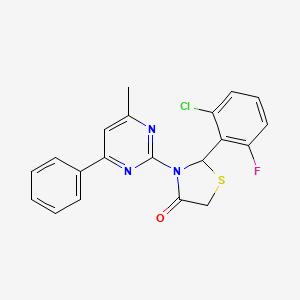

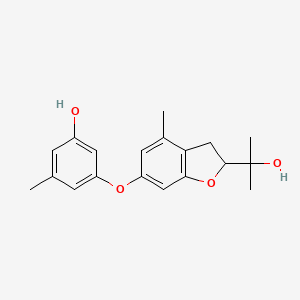

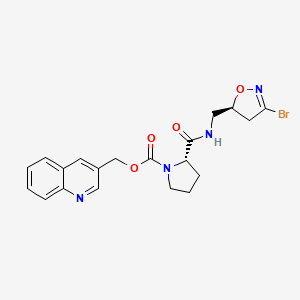

Molecular Structure Analysis

The molecular structure of cyenopyrafen, characterized by 1H NMR, 13C NMR, IR, and X-ray diffraction analyses, underpins its acaricidal activity. The ability to isomerize between forms under certain conditions, specifically the presence of a base, further influences its chemical behavior and efficacy (Haibo Yu et al., 2012).

Chemical Reactions and Properties

Cyenopyrafen operates as a Mitochondrial Electron Transport Inhibitor (METI), targeting complex II, a novel mode of action that differentiates it from other acaricides. Its effectiveness and potential for resistance development in target species have been explored, highlighting the importance of understanding its chemical interactions for effective pest management strategies (M. Riga et al., 2015).

科学的研究の応用

農業:柑橘類栽培における害虫防除

シエノピラフェンは、農業分野、特に柑橘類栽培において、ハダニの個体数を抑制するために使用されます。 これは、複合体IIにおけるミトコンドリア電子伝達阻害剤として作用し、農家に対し、耐性のあるハダニおよび植食性ダニの個体数に対して効果的な解決策を提供します 。この農薬は、多くの害虫や病気に感染しやすい柑橘類の作物の健康を維持するために不可欠です。

食品安全:柑橘類果実における残留分析

食品安全の分野では、ヒトの消費に安全な限度内にあることを確認するため、柑橘類果実中のシエノピラフェンの残留レベルが監視されています。 超高性能液体クロマトグラフィーとタンデム質量分析を組み合わせたサンプル前処理方法が開発され、柑橘類の果皮、果肉、および果実全体中のシエノピラフェンの残留物を分析しています 。これは、最大残留限度を設定し、市場に出回る柑橘類果実の安全性を確保するために不可欠です。

環境科学:消散研究

環境科学者は、シエノピラフェンを使用して、圃場条件下での消散を研究しています。 例えば、柑橘類果実全体のシエノピラフェンの半減期が記録されており、環境への影響とその分解速度を理解するための重要なデータを提供しています .

家庭用アプリケーション:イチゴの洗浄方法

イチゴにおけるシエノピラフェンの消散パターンと、さまざまな家庭用洗浄方法の有効性に関する研究が行われています。 これには、シエノピラフェンの残留リスクの評価と、イチゴからそのような残留物を除去するための最も効率的な洗浄方法の探索が含まれます .

毒性学:リスク評価

毒性学的研究には、食品中のシエノピラフェンの残留物に関するリスク評価が含まれます。 例えば、イチゴの消費に関する推定リスク商(RQ)が計算され、ヒトに対する潜在的なリスクが判断され、農薬レベルが懸念される閾値を下回っていることを確認しています .

園芸:観賞植物の保護

シエノピラフェンは、観賞植物の保護にも園芸で用いられています。 さまざまな昆虫やダニの害虫を抑制する効果により、観賞用景観の美観と健康が維持されます .

昆虫学:非標的種への影響

昆虫学的研究には、リンゴ園におけるカブリダニやテントウムシなどの非標的種に対するシエノピラフェンの影響評価が含まれます。 これは、農薬使用の生態学的影響を理解し、生物多様性が悪影響を受けないようにするために不可欠です .

植物毒性試験:作物の健康への影響

シエノピラフェンの作物の健康への影響は、植物毒性試験によって調べられています。 これらの研究は、リンゴなどの作物に対する悪影響を判断し、シエノピラフェンの使用が作物の品質や収量を損なわないことを確認するために不可欠です .

作用機序

Target of Action

Cyenopyrafen primarily targets the Mitochondrial Complex II . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, Cyenopyrafen disrupts the energy production within the cell .

Mode of Action

Cyenopyrafen acts as a Mitochondrial Complex II electron transport inhibitor . It binds to the complex and prevents the transfer of electrons, thereby disrupting the electron transport chain. This disruption leads to a decrease in ATP production, causing energy depletion within the cell and eventually leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cyenopyrafen is the electron transport chain . By inhibiting Complex II, Cyenopyrafen disrupts the normal flow of electrons through this chain. This disruption prevents the formation of a proton gradient across the mitochondrial membrane, which is necessary for ATP synthesis. As a result, the cell’s energy production is severely compromised .

Pharmacokinetics

Studies have shown that cyenopyrafen residues can be detected in citrus fruits, indicating that it is absorbed and distributed within the plant . The half-lives of Cyenopyrafen in whole fruits were found to be 10.2 and 6.2 days in Hunan and Guangxi provinces, respectively .

Result of Action

The primary result of Cyenopyrafen’s action is the death of the target cells . By inhibiting the Mitochondrial Complex II, Cyenopyrafen disrupts the cell’s energy production, leading to energy depletion and cell death . This makes it effective against various pests, including spider mites and phytophagous mites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cyenopyrafen. For instance, the rate of dissipation of Cyenopyrafen can vary depending on the specific environmental conditions of the region . More research is needed to fully understand how various environmental factors influence the action of Cyenopyrafen.

Safety and Hazards

特性

IUPAC Name |

[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2,4,5-trimethylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJLTUBHYCOZJI-VZCXRCSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=C1C)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058127 | |

| Record name | Cyenopyrafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

560121-52-0 | |

| Record name | Cyenopyrafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560121-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyenopyrafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560121520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyenopyrafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYENOPYRAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S67W8BOU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Cyenopyrafen?

A1: Cyenopyrafen targets Complex II (succinate dehydrogenase complex, SDH) in the mitochondrial electron transport chain of mites. [, , , , ]

Q2: How does Cyenopyrafen exert its acaricidal effect?

A2: Cyenopyrafen acts as a prodrug and is metabolized into its active deacylated form (NH-form). This active metabolite inhibits SDH, disrupting the mitochondrial respiratory chain and ultimately leading to mite death. []

Q3: Does Cyenopyrafen directly inhibit Complex II?

A3: Cyenopyrafen itself exhibits low inhibitory activity on Complex II. Its deacylated metabolite (NH-form) is the primary inhibitor of Complex II. []

Q4: How does the binding site of Cyenopyrafen's active metabolite on Complex II differ from other Complex II inhibitors like the OH-form of Cyenopyrafen?

A4: While both the NH-form of Cyenopyrafen and the OH-form of Cyenopyrafen target Complex II, they exhibit distinct binding sites and/or binding mechanisms. This distinction suggests a different mode of action classification for these acaricides. []

Q5: What is the molecular formula and weight of Cyenopyrafen?

A5: The molecular formula of Cyenopyrafen is C22H25N3OS2, and its molecular weight is 411.6 g/mol. [, ]

Q6: Is there spectroscopic data available for Cyenopyrafen?

A6: Yes, studies on the synthesis of Cyenopyrafen and its isomer utilize spectroscopic techniques like ¹H NMR, ¹³C NMR, IR, and MS for structural characterization. [, ]

Q7: Does cross-resistance to Cyenopyrafen exist in mite populations?

A7: Yes, cross-resistance to Cyenopyrafen has been observed in field-collected mite strains, particularly those with a history of exposure to other acaricides, including those targeting Complex I. [, , ]

Q8: What are the mechanisms underlying Cyenopyrafen resistance in mites?

A8: Several mechanisms contribute to Cyenopyrafen resistance:

- Metabolic Resistance: Overexpression of specific cytochrome P450 monooxygenases (P450s), like CYP392A11 and CYP392A12, contributes to resistance by enhancing detoxification. [, , , , ]

Q9: What is the significance of the H258Y mutation in SDH subunit B for Cyenopyrafen resistance?

A9: The H258Y mutation is significant because it only confers high resistance when it co-occurs with another mutation, S56L, in SDH subunit C. Individually, these mutations have limited impact on resistance levels. []

Q10: Does the H258Y mutation carry a fitness cost for mites?

A10: Yes, the H258Y mutation in SDH subunit B is associated with reduced SDH activity and a slight increase in combined Complex I and III activity. This altered metabolic profile leads to fitness costs, evidenced by a decrease in the frequency of the resistant allele in the absence of acaricide selection pressure. []

Q11: What is the efficacy of Cyenopyrafen against different mite life stages?

A11: Cyenopyrafen exhibits high efficacy against various life stages of mites, including eggs, larvae, protonymphs, and adult females. It effectively reduces mite reproduction and egg hatch. [, ]

Q12: In what crops is Cyenopyrafen used for mite control?

A12: Cyenopyrafen is used for managing mite infestations in various crops, including fruits, citrus, tea, vegetables, cotton, and ornamental plants. [, , , , , ]

Q13: How effective is Cyenopyrafen in controlling Tetranychus kanzawai?

A13: Cyenopyrafen shows excellent activity against mixed developmental stages of Tetranychus kanzawai in both laboratory and field settings. A concentration of 83.3 ppm is recommended for field application. [, ]

Q14: What is the residual activity of Cyenopyrafen on crops?

A14: The residual activity of Cyenopyrafen on crops varies depending on the crop and environmental factors. Studies on bean leaves demonstrate effectiveness against adult female Tetranychus kanzawai for up to 15 days at concentrations of 125 and 83.3 ppm. [, ]

Q15: What is the toxicity of Cyenopyrafen to honeybees?

A15: Cyenopyrafen exhibits low acute toxicity to honeybees when applied as a spray. [, ]

Q16: Are there any known effects of Cyenopyrafen on beneficial insects like predatory mites?

A16: Cyenopyrafen demonstrates low toxicity to the predatory mite Neoseiulus californicus, making it a potential candidate for integrated mite management programs. [, ]

Q17: How do different household washing methods affect Cyenopyrafen residues on strawberries?

A17: Soaking strawberries in solution followed by rinsing with running water is more effective in removing Cyenopyrafen residues than soaking alone. Washing with 3% vinegar or 3% salt solution shows higher efficacy than using tap water or green tea solution. []

Q18: What analytical techniques are used for quantifying Cyenopyrafen residues?

A18: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for quantifying Cyenopyrafen residues in various matrices. [, ]

Q19: How is Cyenopyrafen extracted from samples for analysis?

A19: Acetonitrile or 1% acetic acid-acetonitrile is commonly used for extracting Cyenopyrafen residues from samples. The extracts are further purified using solid-phase extraction techniques with bonded phases like C18, ethylenediamine-N-propyl silane (PSA), octadecylsilane, and graphitized carbon (Carb) before LC-MS/MS analysis. []

Q20: What is the dissipation behavior of Cyenopyrafen in peach under field conditions?

A20: Cyenopyrafen shows a similar dissipation pattern in peach regardless of variations in sample weight during harvest periods. The biological half-life of Cyenopyrafen in peach ranges from 6.3 to 7.0 days, depending on the field location. [, ]

Q21: Are there any specific formulation strategies employed for Cyenopyrafen?

A21: Cyenopyrafen is formulated as a 30% suspension concentrate (SC). Research is exploring the development of acaricidal granules with internal absorption and controlled release functions using materials like calcium alginate, absorbents, water-retaining agents, organic solvents, and high polymer materials. [, ]

Q22: What is the purpose of developing novel formulations for Cyenopyrafen?

A22: Novel formulations aim to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)

![3-hydroxy-2-(3-methylphenyl)-5-nitro-N-[1-(phenylmethyl)-4-piperidinyl]-4-triazolimine](/img/structure/B1258424.png)

![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]oxy-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]oxy-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1258443.png)